molecular formula C8H16O B014399 2-Propylvaleraldehyde CAS No. 18295-59-5

2-Propylvaleraldehyde

Cat. No.: B014399
CAS No.: 18295-59-5
M. Wt: 128.21 g/mol
InChI Key: BAUHZKXBGXCLBO-UHFFFAOYSA-N
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Description

2-Propylvaleraldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Allylation Reactions : Heemal H. Dhanjee and Thomas G. Minehan (2010) discussed the use of 2-Propylvaleraldehyde in indium-mediated allylation of aldehydes, ketones, and sulfonimines. This process yields homoallylic alcohols and sulfonamines, which can be transformed into -hydroxy ketones and esters (Dhanjee & Minehan, 2010).

  • Phenylacetaldehyde Reductase Applications : Y. Makino et al. (2005) explored how phenylacetaldehyde reductase (PAR) can convert high concentrations of substrates to chiral alcohols in concentrated 2-propanol, offering potential industrial applications (Makino, Inoue, Dairi, & Itoh, 2005).

  • Stereoselective Oxidation : Cecilia Blikstad et al. (2013) demonstrated that re-engineered propanediol oxidoreductase can catalyze the stereoselective oxidation of aryl-substituted vicinal diols into chiral α-hydroxy aldehydes. This presents a promising route for various synthetic applications (Blikstad, Dahlström, Salminen, & Widersten, 2013).

  • Synthesis of Complex Organic Compounds : G. Rassu et al. (2000) highlighted the use of 2-silyloxy dienes derived from furan, pyrrole, and thiophene, as valuable platforms for creating aldol-type constructs. These dienes offer unlimited possibilities for introducing functional elements and chirality (Rassu, Zanardi, Battistini, & Casiraghi, 2000).

  • Efficient Visible Light-Driven Splitting of Alcohols : Zhigang Chai et al. (2016) described how Ni-modified CdS nanoparticles can efficiently split alcohols into hydrogen and carbonyl compounds under visible light, offering potential applications in hydrogen production and the chemical industry (Chai, Zeng, Li, Lu, Xiao, & Xu, 2016).

Properties

IUPAC Name

2-propylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHZKXBGXCLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171362
Record name 2-Propylvaleraldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-59-5
Record name 2-Propylpentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18295-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylvaleraldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylvaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylvaleraldehyde
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Synthesis routes and methods I

Procedure details

A Parr hydrogenation bottle was charged with 10% palladium on carbon (0.1 equivalent) and ethyl acetate. A solution of 2-propylpent 4 enal, prepared as in Example 5, in ethyl acetate was added. The mixture was hydrogenated at 300N/m2 hydrogen in a Parr hydrogenation apparatus at room temperature until hydrogen uptake ceased. The catalyst was removed by filtration through celite. The filtrate was concentrated to give the desired product as a colorless oil. The product was used without further purification.
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Synthesis routes and methods II

Procedure details

To a vigorously stirred solution of 2 propyl 1,2 epoxypentane (1 equivalent), prepared as described in Example 1, in benzene cooled to 0° was added a solution of boron trifluoride etherate (0.5 equivalents) in benzene. The reaction mixture was stirred for 1 min and was quenched by the addition of water. Following separation of the phases, the organic phase was washed with saturated aqueous sodium bicarbonate and water, dried with magnesium sulfate, filtered and concentrated to give a colorless oil. The oil was distilled to give the desired product as a colorless oil; 75% yield; boiling point (b.p) 60-63° /0.1 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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